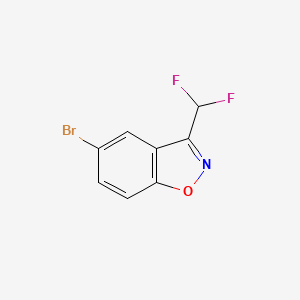

5-Bromo-3-(difluoromethyl)-1,2-benzoxazole

Description

Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research

Benzoxazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a vital pharmacophore in drug discovery. chemistryjournal.netglobalresearchonline.net Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for designing ligands that can bind to a range of biological targets. chemistryjournal.net The benzoxazole nucleus is a constituent of numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. chemistryjournal.netglobalresearchonline.netnih.gov This wide range of biological activities has spurred extensive research into the synthesis and functionalization of benzoxazole derivatives to explore their therapeutic potential. nih.govnih.gov

Strategic Importance of Difluoromethyl and Bromo Substituents in Molecular Design

The incorporation of fluorine-containing groups and halogens into organic molecules is a well-established strategy in medicinal chemistry to modulate their properties.

The difluoromethyl (CHF2) group is of particular interest as it can act as a lipophilic hydrogen bond donor, potentially enhancing a molecule's binding affinity to its target. beilstein-journals.org It is often considered a bioisostere of hydroxyl or thiol groups, offering improved metabolic stability. The introduction of a difluoromethyl group can also influence a compound's lipophilicity and membrane permeability, which are critical pharmacokinetic parameters.

The bromo substituent also plays a significant role in molecular design. The presence of a bromine atom can enhance the lipophilicity of a compound, which may improve its ability to cross cellular membranes. ontosight.ai Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The position of the bromo group on the benzoxazole ring can influence the molecule's electronic properties and reactivity.

Overview of Current Research Landscape Pertaining to 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole

A comprehensive review of the current scientific literature reveals a notable scarcity of research focused specifically on 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole. While extensive research exists on benzoxazole derivatives in general, and on compounds containing difluoromethyl or bromo substituents, this particular combination appears to be largely unexplored. Searches of chemical databases and scholarly articles did not yield specific studies detailing the synthesis, characterization, or biological evaluation of this compound.

However, related research provides a foundation for understanding its potential. For instance, a study on the synthesis of 3-difluoromethyl benzoxazole-2-thiones highlights methods for introducing a difluoromethyl group onto a benzoxazole-related scaffold. researchgate.net This suggests that synthetic routes to 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole could be devised based on existing methodologies for the synthesis of substituted benzoxazoles.

Scope and Objectives of Academic Inquiry for the Compound

Given the lack of specific research, the primary objective of academic inquiry into 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole would be to synthesize and characterize the compound. Subsequent research could then explore its physicochemical properties and potential biological activities.

Key research objectives would include:

Development of a reliable synthetic route: Establishing an efficient and scalable method for the synthesis of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole is the first critical step.

Physicochemical characterization: Detailed analysis of its structural and electronic properties using techniques such as NMR, mass spectrometry, and X-ray crystallography would provide fundamental data.

Screening for biological activity: Evaluating the compound against a panel of biological targets, such as enzymes and receptors implicated in various diseases, could uncover potential therapeutic applications. This could include screening for antimicrobial, anticancer, or anti-inflammatory activity, given the known properties of the benzoxazole scaffold.

Structure-activity relationship (SAR) studies: Should any biological activity be identified, further studies could involve the synthesis of analogues to understand the relationship between the compound's structure and its biological function.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(difluoromethyl)-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-4-1-2-6-5(3-4)7(8(10)11)12-13-6/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFRUNZSFSANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NO2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Difluoromethyl 1,2 Benzoxazole

Precursor Synthesis and Starting Material Design for 1,2-Benzoxazole Scaffold

The construction of the 1,2-benzoxazole ring system is a critical step in the synthesis of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole. A common and effective strategy begins with appropriately substituted 2-hydroxyaryl ketones. For the target molecule, a key precursor is 5-Bromo-2-hydroxyacetophenone . This starting material is advantageous as it already contains the bromine atom at the desired position on the aromatic ring, which will become position 5 in the final benzoxazole (B165842) structure.

The synthesis of 5-Bromo-2-hydroxyacetophenone can be achieved through the Fries rearrangement of 4-bromophenyl acetate. biosynth.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and involves heating the substrate to induce the migration of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring. biosynth.com

An alternative approach to the 1,2-benzoxazole core involves the cyclization of ortho-substituted aryl oximes. chim.it These oximes are typically prepared from the corresponding ketones, in this case, a derivative of 2-hydroxyacetophenone. nih.gov The design of the precursor is therefore centered on having a 2-hydroxy group and a carbonyl-containing side chain that can be converted into the 3-substituent of the benzoxazole ring.

Targeted Introduction of the Difluoromethyl Moiety at Position 3

The introduction of the difluoromethyl group (CHF₂) at the third position of the 1,2-benzoxazole ring is a key challenge in the synthesis of the target compound. This can be approached in two main ways: by introducing the group after the formation of the benzoxazole ring or by incorporating it into a precursor that is then cyclized.

Halodifluoromethylation Strategies

While direct halodifluoromethylation of a pre-formed 1,2-benzoxazole ring at the C-3 position is not a commonly documented route, strategies involving bromodifluoromethylating agents could theoretically be employed on a suitable precursor. These reagents are typically used to introduce a bromodifluoromethyl group, which would then require a subsequent reduction step to yield the desired difluoromethyl moiety.

C-H Difluoromethylation Approaches for Benzoxazoles

A more modern approach involves the direct C-H difluoromethylation of heterocyclic compounds. Radical difluoromethylation has emerged as a powerful tool for this purpose. beilstein-journals.org For the synthesis of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole, a plausible route involves the initial synthesis of 5-Bromo-3-methyl-1,2-benzoxazole . The methyl group at the C-3 position can then be subjected to a difluoromethylation reaction. This transformation can be achieved using various difluoromethyl radical precursors under visible-light-promoted conditions. beilstein-journals.org The reaction mechanism typically involves the generation of a difluoromethyl radical (•CHF₂) which then reacts with the substrate.

The synthesis of the 5-Bromo-3-methyl-1,2-benzoxazole intermediate starts from 5-Bromo-2-hydroxyacetophenone. This ketone is first converted to its corresponding oxime, 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one oxime , by reaction with hydroxylamine. nih.gov Subsequent cyclization of this oxime, often promoted by dehydrating agents like triflic anhydride (B1165640), yields the 3-methyl-1,2-benzoxazole ring. chemicalbook.comclockss.org

Regioselective Bromination Methodologies at Position 5 of the Benzoxazole Ring

In a synthetic strategy where the 1,2-benzoxazole ring is formed before the introduction of the bromine atom, regioselective bromination at the 5-position is required. The directing effects of the substituents on the benzoxazole ring play a crucial role in determining the position of electrophilic substitution. The introduction of a halogen atom at the 5-position of the 1,2-benzisoxazole (B1199462) ring has been shown to be a feasible transformation. nih.govnih.gov

Electrophilic aromatic substitution, such as bromination, is a standard method for introducing bromine onto an aromatic ring. lumenlearning.comlibretexts.org Reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst can be used for this purpose. youtube.com The inherent electronic properties of the 1,2-benzoxazole ring system and the influence of the substituent at the 3-position will guide the regioselectivity of this reaction.

Multi-step Synthetic Sequences for 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole

Based on the methodologies described above, a logical multi-step synthetic sequence for 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole can be proposed. A highly practical route commences with the commercially available 5-Bromo-2-hydroxyacetophenone . chemicalbook.comresearchgate.net

The synthetic pathway is outlined in the table below:

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Oximation | 5-Bromo-2-hydroxyacetophenone | Hydroxylamine hydrochloride, base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol), reflux. nih.gov | 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one oxime |

| 2 | Cyclization | 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one oxime | Dehydrating agent (e.g., triflic anhydride) in an inert solvent (e.g., dichloromethane) at room temperature. chemicalbook.com | 5-Bromo-3-methyl-1,2-benzoxazole |

| 3 | Difluoromethylation | 5-Bromo-3-methyl-1,2-benzoxazole | A source of difluoromethyl radicals (e.g., from difluoroacetic acid and a suitable initiator) under photoredox catalysis. beilstein-journals.org | 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole |

This sequence strategically places the bromination step at the beginning, utilizing a readily available starting material, and introduces the difluoromethyl group in the final step.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

In the oximation step, the choice of base and solvent can influence the reaction rate and the purity of the resulting oxime. For the cyclization of the oxime, the selection of the dehydrating agent is critical. While strong acids can be used, milder reagents like triflic anhydride can lead to higher yields and cleaner reactions. chemicalbook.com

The final difluoromethylation step is perhaps the most complex to optimize. The efficiency of radical difluoromethylation can be sensitive to the light source, the photocatalyst, the solvent, and the specific difluoromethyl radical precursor used. Screening of these variables is necessary to achieve a high yield of the final product. The presence of the bromine atom on the benzoxazole ring may also influence the reactivity of the substrate in this step, potentially requiring further fine-tuning of the reaction conditions.

Investigation of Reaction Mechanisms and Intermediates

The synthesis and transformation of fluorinated heterocyclic compounds like 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole often involve complex reaction pathways. While specific mechanistic studies on this exact molecule are not extensively detailed in publicly available literature, plausible mechanisms can be inferred from established methodologies for synthesizing benzoxazoles and introducing difluoromethyl groups into aromatic systems. These reactions frequently proceed through pathways involving electron-transfer processes and the formation of radical intermediates.

Formation of the Difluoromethyl Group: The introduction of the difluoromethyl (CHF₂) moiety onto a heterocyclic core is a critical step. Modern synthetic methods often rely on radical-based processes. For instance, the generation of a difluoromethyl radical (•CHF₂) is a key intermediate. This radical can be produced from precursors like bromodifluoromethane (B75531) (BrCF₂H) or through the fragmentation of other species under specific catalytic conditions, such as those involving nickel or iron catalysts.

One proposed mechanism involves a single-electron transfer (SET) event. In a nickel-catalyzed cycle, for example, an aryl-nickel(I) complex might react with a difluoromethyl source via SET, followed by radical recombination to form an aryl-difluoromethyl-nickel(III) intermediate. This intermediate then undergoes reductive elimination to yield the final difluoromethylated arene. rsc.org Such processes are sensitive to the electronic nature of the substrates and the specific ligands and catalysts employed. rsc.org

Benzoxazole Ring Formation and Transformation: The construction of the benzoxazole ring itself typically involves the cyclization of a 2-aminophenol (B121084) precursor with a suitable carbonyl-containing component. globalresearchonline.netchemistryjournal.netjocpr.com Transformations of the benzoxazole core can also occur. For instance, electrophilic substitution reactions, such as nitration or halogenation, predominantly occur at the C6-position of the benzoxazole ring, influenced by the electron-withdrawing or donating nature of existing substituents. globalresearchonline.net

Control experiments using radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene) in related difluoromethylation reactions have been shown to significantly impede or halt product formation, providing strong evidence for the involvement of radical intermediates in the reaction pathway.

Synthesis of Analogues and Derivatives of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole for Structure-Activity Profiling

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at establishing a structure-activity relationship (SAR). researchgate.net This process involves systematically modifying the structure of a lead compound to identify which parts of the molecule are crucial for its biological activity and to optimize properties like potency, selectivity, and metabolic stability. nih.govsemanticscholar.org For 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole, the bromine atom at the 5-position serves as a versatile chemical handle for generating a diverse library of derivatives. nih.gov

The aromatic C-Br bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling a thorough exploration of the chemical space around the core scaffold. Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted olefins.

These synthetic strategies allow for precise modifications to the molecule's steric and electronic properties. For example, introducing electron-donating or electron-withdrawing groups at the 5-position can systematically probe the influence of electronics on biological activity. researchgate.net The data gathered from testing these analogues allows researchers to build a comprehensive SAR profile, guiding the design of more effective and targeted compounds. researchgate.net

Below is an interactive table showcasing representative examples of derivatives that could be synthesized from 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole to generate a compound library for structure-activity profiling.

| Derivative Name | Synthetic Reaction Type | Reagent/Coupling Partner | Potential SAR Investigation |

|---|---|---|---|

| 5-Phenyl-3-(difluoromethyl)-1,2-benzoxazole | Suzuki-Miyaura Coupling | Phenylboronic acid | Effect of a bulky, aromatic substituent. |

| 5-(Morpholin-4-yl)-3-(difluoromethyl)-1,2-benzoxazole | Buchwald-Hartwig Amination | Morpholine | Introduction of a polar, hydrogen bond acceptor group. |

| 5-(Pyridin-3-yl)-3-(difluoromethyl)-1,2-benzoxazole | Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | Effect of a heteroaromatic ring and potential for hydrogen bonding. |

| 5-(Phenylethynyl)-3-(difluoromethyl)-1,2-benzoxazole | Sonogashira Coupling | Phenylacetylene | Introduction of a rigid, linear linker. |

| 5-(4-Methoxyphenyl)-3-(difluoromethyl)-1,2-benzoxazole | Suzuki-Miyaura Coupling | (4-Methoxyphenyl)boronic acid | Probing electronic effects with an electron-donating group. |

| N-Phenyl-3-(difluoromethyl)-1,2-benzoxazol-5-amine | Buchwald-Hartwig Amination | Aniline | Introduction of an aromatic amine with hydrogen bond donating capability. |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromo 3 Difluoromethyl 1,2 Benzoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Benzoxazoles

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated organic molecules like 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F provides a wealth of information regarding the electronic environment, connectivity, and spatial relationships of atoms within the molecule.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), typically with a large coupling constant (240-280 Hz). The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromine, the fused oxazole (B20620) ring, and the difluoromethyl substituent.

¹⁹F NMR: As fluorine is a key component of the molecule, ¹⁹F NMR is crucial for characterization. A single resonance is expected for the two chemically equivalent fluorine atoms of the CHF₂ group. This signal would appear as a doublet due to the two-bond coupling (²JF-H) with the proton attached to the same carbon. The chemical shift provides information about the electronic environment of the fluorine atoms.

Table 1: Predicted NMR Spectroscopic Data for 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5 - 8.0 | m | - | 3 x Ar-H |

| ¹H | 6.8 - 7.2 | t | ²JH-F ≈ 50-60 | 1H, CHF₂ |

| ¹³C | 160 - 165 | t | ³JC-F ≈ 5-10 | C3 (C-CHF₂) |

| ¹³C | 110 - 155 | m | - | 7 x Ar-C |

| ¹³C | 105 - 115 | t | ¹JC-F ≈ 240-280 | C, CHF₂ |

| ¹⁹F | -110 to -130 | d | ²JF-H ≈ 50-60 | 2F, CHF₂ |

Note: The data in this table are predicted values based on known substituent effects and data from analogous fluorinated and halogenated benzoxazole (B165842) structures. Actual experimental values may vary.

Single-Crystal X-ray Diffraction Analysis of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole and Related Analogues

Single-crystal X-ray diffraction provides the most definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for 5-bromo-3-(difluoromethyl)-1,2-benzoxazole is not publicly available, analysis of related benzoxazole derivatives allows for a reliable prediction of its key structural features. researchgate.net

The benzoxazole ring system is inherently planar. It is expected that the difluoromethyl group at the 3-position and the bromine atom at the 5-position will lie in or very close to this plane. The crystal packing would likely be governed by intermolecular forces such as π-π stacking between the aromatic rings and potential halogen bonding involving the bromine atom. These interactions dictate the macroscopic properties of the crystalline material.

Table 2: Typical Crystallographic Parameters for a Substituted Benzoxazole Analogue

| Parameter | Typical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C-O Bond Length (oxazole) | ~1.36 Å |

| C=N Bond Length (oxazole) | ~1.30 Å |

| N-O Bond Length (oxazole) | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| Interplanar Angle (π-stacking) | ~3.4 - 3.8 Å |

Note: This table presents typical data from published crystal structures of related benzoxazole derivatives for illustrative purposes. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula (C₈H₄BrF₂NO).

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass units (m/z).

The fragmentation pattern observed under electron ionization (EI-MS) can provide valuable structural information. Plausible fragmentation pathways for this molecule include:

Loss of Bromine: Cleavage of the C-Br bond to yield an [M-Br]⁺ fragment.

Loss of Fluorine: Expulsion of a fluorine radical to form an [M-F]⁺ ion.

Ring Cleavage: Fragmentation of the benzoxazole ring system, which can lead to a variety of smaller charged fragments. researchgate.net

Alpha Cleavage: Loss of the CHF₂ group. youtube.com

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragments

| Ion/Fragment | Formula | Predicted m/z (for ⁷⁹Br) | Comment |

| [M]⁺ | [C₈H₄BrF₂NO]⁺ | 260.9499 | Molecular Ion |

| [M+2]⁺ | [C₈H₄⁸¹BrF₂NO]⁺ | 262.9478 | Isotopic peak for ⁸¹Br |

| [M-Br]⁺ | [C₈H₄F₂NO]⁺ | 182.0261 | Loss of Bromine radical |

| [M-CHF₂]⁺ | [C₇H₄BrNO]⁺ | 210.9507 | Loss of difluoromethyl radical |

Note: m/z values are calculated for the most abundant isotopes and represent theoretical predictions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene (B151609) ring.

Benzoxazole Ring Vibrations: The stretching vibrations of the C=N, C=C, and C-O bonds within the fused ring system typically appear in the 1650-1400 cm⁻¹ region. esisresearch.org

C-F Stretching: The C-F bonds of the difluoromethyl group are expected to produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1150-1000 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹, due to the heavier mass of the bromine atom. nih.gov

Table 4: Predicted Key Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620 - 1600 | C=N Stretch | Medium |

| 1580 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Strong |

| 1150 - 1000 | C-F Stretch | Very Strong |

| Below 700 | C-Br Stretch | Medium-Strong |

Note: These are predicted frequency ranges based on characteristic group frequencies and data from analogous compounds. esisresearch.orgnih.govchemicalbook.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. Benzoxazole and its derivatives are well-known for their photophysical properties, often exhibiting strong absorption in the ultraviolet region and significant fluorescence. researchgate.net

Absorption: The UV-Vis absorption spectrum of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole is expected to be dominated by π → π* electronic transitions within the conjugated benzoxazole ring system. The absorption maximum (λmax) is predicted to lie in the UV region, likely between 280 and 350 nm.

Emission: Many benzoxazole derivatives are highly fluorescent. Upon excitation at its absorption maximum, the compound is expected to exhibit fluorescence emission, with the emission maximum (λem) typically occurring at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). The emission is likely to be in the violet-blue region of the visible spectrum (approximately 380-450 nm). The specific wavelengths and quantum yield would be influenced by the electronic effects of the bromo and difluoromethyl substituents.

Table 5: Predicted Photophysical Properties

| Parameter | Predicted Range | Transition Type |

| Absorption Maximum (λabs) | 280 - 350 nm | π → π* |

| Emission Maximum (λem) | 380 - 450 nm | Fluorescence |

Note: Predicted values are based on the known photophysical behavior of substituted benzoxazole compounds.

Computational and Theoretical Investigations of 5 Bromo 3 Difluoromethyl 1,2 Benzoxazole

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies typically begin with the optimization of the molecular geometry to find the lowest energy conformation. Using methods like Density Functional Theory (DFT), the electronic structure of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole can be elucidated, providing critical information about its reactivity and stability.

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole, negative potential is anticipated around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential regions, likely around the hydrogen atoms of the benzene (B151609) ring, suggest sites for nucleophilic attack. This information is vital for predicting intermolecular interactions.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Heterocyclic Compounds This table presents typical values for related heterocyclic systems to illustrate the concepts discussed. Data for 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole is not available and would require specific calculation.

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Electron-donating capacity |

| LUMO Energy | -1.5 to -0.5 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Elucidation

DFT is a robust method for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states. For 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole, DFT calculations can be employed to explore its synthesis pathways. A common route to benzoxazoles involves the cyclization of a precursor like 2-aminophenol (B121084) with a suitable carboxylic acid derivative or aldehyde. nih.govmdpi.com

Theoretical studies can model these reaction pathways step-by-step. By calculating the energies of reactants, intermediates, transition states, and products, the reaction's thermodynamic and kinetic feasibility can be assessed. For example, in a potential synthesis, DFT could elucidate the transition state for the key intramolecular cyclization step, revealing the energy barrier that must be overcome. This analysis provides insights into optimal reaction conditions (e.g., temperature, catalyst) and can help explain observed regioselectivity or stereoselectivity. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical studies often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and interactions with the environment. nih.gov

For 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole, a key area of flexibility is the rotation around the single bond connecting the difluoromethyl group to the benzoxazole (B165842) ring. MD simulations can explore the rotational energy landscape, identifying preferred conformations (conformers) and the energy barriers between them. nih.govdrugdesign.org This is crucial for understanding how the molecule's shape might change upon interacting with a biological target.

Furthermore, MD simulations explicitly including solvent molecules (e.g., water) can reveal how the solvent organizes around the solute and the nature of solute-solvent interactions. researchgate.net This provides a more realistic understanding of the molecule's behavior in a biological medium, which is essential for predicting properties like solubility and bioavailability.

Prediction of Molecular Interactions and Binding Affinities

Understanding how a molecule interacts with biological macromolecules, such as proteins, is a cornerstone of drug discovery. Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a small molecule within the active site of a target protein. nih.govmdpi.com The process involves sampling numerous possible conformations and orientations (poses) of the ligand in the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. springernature.com

For 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole, docking studies could be performed against a relevant protein target to generate hypotheses about its mechanism of action. The scoring functions estimate the free energy of binding, with more negative scores typically indicating stronger binding. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. biotech-asia.org

Force-field based methods are central to both molecular docking and MD simulations. Force fields are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. nih.gov For halogenated compounds, specialized force field parameters are often required to accurately model interactions like halogen bonding, where the bromine atom can act as an electrophilic "sigma-hole" donor. nih.govacs.org The accuracy of binding affinity predictions is highly dependent on the quality of the force field used. mpg.dechemrxiv.org

Table 2: Example of a Molecular Docking Results Summary This table is a hypothetical representation of results that could be obtained from a docking study against a protein kinase, illustrating the types of data generated.

| Parameter | Value | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Lys72 | Hydrogen Bond (with N of oxazole) |

| Leu145 | Hydrophobic Interaction | ||

| Asp158 | Halogen Bond (with Br) | ||

| Val25 | van der Waals |

Theoretical Estimation of Thermochemical and Kinetic Parameters

Computational methods can also be used to predict fundamental thermochemical and kinetic data. An important parameter for 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole is the bond dissociation energy (BDE) of the Carbon-Bromine (C-Br) bond. The BDE is the energy required to break this bond homolytically and is a measure of its strength. This value is critical for understanding the molecule's stability and potential metabolic pathways, as C-Br bond cleavage can be a key step in degradation.

High-level quantum chemical calculations and DFT methods have been benchmarked for their ability to accurately predict BDEs for halogenated aromatic compounds. nih.govrsc.orgnih.gov These calculations typically involve optimizing the geometry of the parent molecule and the resulting radical fragments (the benzoxazole radical and a bromine radical) and then determining the energy difference. researchgate.netacs.org Similarly, other parameters like standard potentials can be estimated, providing a comprehensive profile of the molecule's chemical properties.

Preclinical Biological and Mechanistic Investigations of 5 Bromo 3 Difluoromethyl 1,2 Benzoxazole

Target Identification and Validation in Biological Systems (e.g., enzyme assays, receptor binding)

No studies identifying or validating the specific biological targets of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole through methods such as enzyme assays or receptor binding assays were found in the performed searches.

In Vitro Efficacy Assessment in Cellular Models (e.g., cancer cell lines, microbial strains)

The scientific literature search did not yield any studies reporting the in vitro efficacy of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole in cellular models.

No data is available from the conducted searches regarding the antibacterial, antifungal, or antitubercular activity of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole.

There were no research findings in the search results detailing the antineoplastic potential of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole in any non-clinical cell lines.

Structure-Activity Relationship (SAR) Studies for 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole Analogues

The performed literature search did not uncover any structure-activity relationship (SAR) studies specifically focused on analogues of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole.

Elucidation of Molecular Mechanism of Action in Biological Systems

No research was found that elucidates the molecular mechanism of action for 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole in biological systems.

There is no information available from the conducted searches on the investigation of cellular pathway modulation, such as kinase inhibition, by 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole.

An article on the preclinical biological and mechanistic investigations of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole cannot be generated as requested. Extensive searches have yielded no specific data on this compound regarding its membrane interaction, cellular permeability, modulation of biosynthetic pathways such as sterol synthesis, or its in vivo efficacy and pharmacodynamics in non-human animal models.

The scientific literature readily available through public search domains does not appear to contain studies detailing these specific preclinical investigations for 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole. Therefore, the creation of an accurate and informative article adhering to the provided outline is not possible at this time.

Exploration of Potential Advanced Applications Beyond Traditional Medicinal Chemistry for 5 Bromo 3 Difluoromethyl 1,2 Benzoxazole

Role in Agrochemistry and Crop Protection Research

The benzoxazole (B165842) scaffold is a recognized pharmacophore in the development of agrochemicals, with derivatives exhibiting a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comresearchgate.net The structural components of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole suggest its potential as a valuable lead compound in crop protection research.

Organofluorine compounds, particularly those containing a difluoromethyl (CF2H) group, play a crucial role in modern agrochemicals. beilstein-journals.org This group can enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, often leading to improved efficacy and a more desirable biological profile. The synthesis of polycyclic molecules incorporating the CF2H group is an area of active research, driven by the need for novel active ingredients. beilstein-journals.org

Research into various benzoxazole derivatives has demonstrated their effectiveness against a range of agricultural threats. For instance, certain derivatives have shown potent antifungal activity against significant phytopathogenic fungi. nih.gov Others have been investigated for herbicidal and insecticidal applications. researchgate.netchemistryjournal.netresearchgate.net The combination of the benzoxazole core with both bromo- and difluoromethyl- substituents in one molecule makes 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole a compelling candidate for screening and development as a novel crop protection agent.

| Compound Class | Observed Activity | Potential Significance | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | Antifungal activity against eight phytopathogenic fungi | Potential for developing new fungicides to combat crop diseases. | nih.gov |

| Benzoxazole & Benzothiazole Scaffolds | Broad spectrum including antibacterial, antiviral, and herbicidal activities | Highlights the versatility of the core structure in discovering new agrochemicals. | mdpi.comresearchgate.net |

| Benzoxazole Acetonitrile Derivatives | Herbicidal efficiency | Potential for development of new weed control agents. | chemistryjournal.net |

Contribution to Material Science and Advanced Functional Materials Research

The rigid, aromatic structure of the benzoxazole ring system makes it an attractive building block for advanced functional materials. periodikos.com.br Derivatives of benzoxazole have been shown to possess unique photophysical and mechanical properties, making them suitable for applications in optoelectronics and smart materials. consensus.appresearchgate.net

Recent research has uncovered benzoxazole derivatives with remarkable multifunctional properties. For example, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) crystals exhibit multidirectional bending and twisting, retaining elasticity even at cryogenic temperatures (liquid nitrogen). consensus.app These materials also show significant piezochromic behavior, where their fluorescence emission color changes under high pressure. consensus.app Such properties are highly desirable for flexible electronics, wearable technologies, and smart sensors.

The specific substituents on 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole could modulate these properties. The electron-withdrawing nature of the difluoromethyl group and the heavy bromine atom can influence the molecule's electronic structure, intermolecular interactions (such as halogen bonding), and crystal packing. These factors are crucial in determining the photophysical and mechanical properties of the resulting materials. This positions the compound as a promising candidate for the synthesis of new materials with tailored optical and electronic characteristics. rsc.org

| Derivative Type | Key Property | Potential Application | Reference |

|---|---|---|---|

| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) | Multidirectional elasticity, piezochromism, optical waveguide | Flexible electronics, smart sensors, wearable technology | consensus.app |

| Carbazole-based Benzoxazoles | Strong fluorescence, response to external force and acid vapors | Mechano-sensors, chemical sensors | rsc.org |

| General Benzoxazole Derivatives | Photoluminescence, thermal and photophysical stability | Dye lasers, optical brighteners, polymer industries | researchgate.netglobalresearchonline.net |

Utilization as a Chemical Probe for Biological Pathway Dissection

Chemical probes are essential tools for studying and dissecting complex biological pathways. Fluorescent probes, in particular, allow for the visualization and quantification of specific molecules or ions within cellular environments. The benzoxazole scaffold is well-established as a core component of various fluorescent probes due to its favorable photophysical properties. periodikos.com.br

Benzoxazole derivatives have been successfully developed as fluorescent probes for a variety of biological targets:

Nucleic Acids: Certain benzoxazole derivatives function as sensitive and safer alternatives to commonly used DNA probes, exhibiting enhanced fluorescence upon binding. periodikos.com.br

Biothiols: Probes have been designed to selectively detect important biothiols like glutathione (B108866) (GSH), homocysteine (Hcy), and cysteine (Cys) through fluorescence enhancement. nih.gov

Metal Ions: Macrocyclic benzoxazole-containing chemosensors have been synthesized for the optical detection of biologically relevant metal ions such as Zn²⁺ and Cd²⁺. mdpi.com

5-Bromo-3-(difluoromethyl)-1,2-benzoxazole serves as an excellent starting point for the design of novel chemical probes. The bromine atom at the 5-position provides a convenient chemical handle for synthetic modification. Through cross-coupling reactions, various recognition moieties (e.g., groups that bind to a specific enzyme or analyte) can be attached. The difluoromethyl group, meanwhile, can fine-tune the electronic and photophysical properties (e.g., emission wavelength, quantum yield) of the resulting probe, potentially improving its sensitivity and selectivity.

Design and Synthesis of Photoactive or Fluorescent Derivatives

The development of novel fluorophores is a cornerstone of advancements in bio-imaging, sensing, and materials science. Benzoxazoles are known for their promising photoluminescent characteristics, which can be systematically tuned through chemical synthesis. periodikos.com.br The inherent structure of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole is well-suited for transformation into highly photoactive or fluorescent molecules.

A primary strategy for creating fluorescent benzoxazoles involves extending the π-conjugated system or creating a donor-π-acceptor (D-π-A) architecture. The bromine atom on the 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole core is an ideal site for such modifications. Using well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), a wide array of aromatic or vinylic groups can be introduced. Attaching an electron-donating group (e.g., an amino or alkoxy-substituted phenyl ring) at this position would create a D-π-A system with the electron-withdrawing benzoxazole core, likely inducing strong intramolecular charge transfer (ICT) and resulting in significant fluorescence.

Another approach involves the synthesis of boron complexes. For example, 2-phenacylbenzoxazole derivatives react with boron trifluoride to form highly fluorescent difluoroborane (B8323493) complexes, which are analogous in some ways to popular BODIPY dyes. mdpi.com The core of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole could be functionalized to create ligands for similar complexation, opening another avenue for the development of novel photoactive materials.

| Synthetic Strategy | Target Molecular Feature | Example Reaction | Expected Outcome | Reference |

|---|---|---|---|---|

| π-System Extension | Donor-π-Acceptor (D-π-A) System | Suzuki or Sonogashira coupling at the 5-bromo position | Creation of fluorescent molecules with intramolecular charge transfer (ICT) properties. | rsc.org |

| Complexation | N,O-bidentate ligand for Boron | Reaction of a functionalized benzoxazole with boron trifluoride etherate | Formation of stable, highly fluorescent BF₂ complexes. | mdpi.com |

| Heterocyclic Fusion | Extended aromatic systems | Annulation reactions to build additional rings onto the benzoxazole core | Shifting of absorption and emission to longer wavelengths. | periodikos.com.br |

Future Research Trajectories and Unanswered Questions for 5 Bromo 3 Difluoromethyl 1,2 Benzoxazole

Development of More Sustainable and Scalable Synthetic Routes

The translation of any promising compound from the laboratory to clinical and commercial applications hinges on the availability of efficient, cost-effective, and environmentally benign manufacturing processes. Traditional synthetic routes for heterocyclic compounds often rely on harsh reagents, high temperatures, and multi-step procedures that generate significant waste. chim.it Future research must prioritize the development of green synthetic methodologies for 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole.

Key research objectives in this area include:

Exploration of Alternative Energy Sources: Investigating microwave-assisted and ultrasound-assisted organic synthesis to reduce reaction times and energy consumption compared to conventional heating.

Mechanochemistry: Developing solvent-free or low-solvent synthetic methods using techniques like ball milling, which can enhance reaction efficiency and reduce environmental impact.

Flow Chemistry: Designing continuous flow processes that offer better control over reaction parameters, improve safety and scalability, and facilitate easier purification.

Catalysis: Identifying novel, non-toxic catalysts, potentially moving away from heavy metals towards more sustainable organocatalysts or biocatalysts.

A precedent for such approaches exists within the broader class of fluorinated isoxazoles, where methods like deoxofluorination of precursor aldehydes and alcohols have been employed. nih.gov

Table 1: Comparison of Synthetic Methodologies for Benzisoxazole Synthesis

| Feature | Traditional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwaves, Ultrasound |

| Solvents | Often high-boiling, toxic organic solvents | Greener solvents, deep eutectic solvents, or solvent-free conditions (mechanochemistry) |

| Process Type | Batch processing | Continuous flow chemistry |

| Waste Generation | High E-factor (high waste-to-product ratio) | Lower E-factor, easier catalyst recycling |

| Scalability | Can be challenging and hazardous | Often more straightforward and safer to scale up |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast chemical spaces and prediction of molecular properties. nih.gov For 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole, these computational tools offer a powerful avenue for accelerating research.

Future directions should include:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models trained on existing benzisoxazole datasets to predict the likely biological targets and potential toxicities of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole.

De Novo Design: Employing generative AI models, such as REINVENT, to design novel derivatives. nih.gov These models can be guided to optimize for multiple parameters simultaneously, such as enhanced binding affinity for a specific target, improved metabolic stability, and reduced off-target effects. For instance, a generative model could explore alternative substitutions on the benzene (B151609) ring while retaining the core scaffold to identify molecules with superior predicted activity. osu.edu

Virtual Screening: Screening massive virtual libraries of compounds against structural models of known biological targets to identify other benzisoxazole derivatives that may share a mechanism of action with the lead compound.

Table 2: Applications of AI/ML in the Development of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole

| AI/ML Application | Research Goal | Expected Outcome |

|---|---|---|

| Predictive Toxicology | Early identification of potential safety liabilities. | Prioritization of derivatives with a lower likelihood of toxicity for synthesis. |

| Generative Models | Design of novel analogs with improved properties. | A library of virtual compounds with high predicted potency and drug-like characteristics. nih.gov |

| Activity Prediction | Hypothesis generation for primary biological targets. | Focused biological screening against high-probability targets, saving time and resources. |

| Synthesis Prediction | Identification of efficient and novel synthetic routes. | Computer-aided design of scalable and sustainable chemical syntheses. |

Deeper Elucidation of Stereochemical Influences on Biological Activity

While 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole itself is achiral, many of its future derivatives, created by adding substituents, could contain stereocenters. The three-dimensional arrangement of atoms is critical for molecular recognition by biological targets like enzymes and receptors. Research on other substituted benzoxazoles has shown that different stereoisomers (e.g., cis/trans isomers) can have distinct conformations and biological activities. nih.govresearchgate.net

Therefore, a crucial future research trajectory involves:

Asymmetric Synthesis: Developing synthetic methods to produce chiral derivatives of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole as single enantiomers.

Stereochemical Characterization: Utilizing techniques like X-ray crystallography to determine the absolute configuration and preferred conformations of any chiral derivatives.

Differential Biology: Systematically evaluating the biological activity of individual stereoisomers separately. It is common for one enantiomer to be highly active while the other is inactive or contributes to off-target effects. Understanding these differences is essential for developing safer and more effective drugs.

Exploration of Polypharmacology and Multi-Target Modulators

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. The 1,2-benzisoxazole (B1199462) scaffold is considered a privileged structure precisely because its derivatives have been shown to bind to a wide range of proteins. nih.gov For example, different benzisoxazole analogs act as inhibitors of acetylcholinesterase, modulators of serotonin (B10506) and dopamine (B1211576) receptors, or anticancer agents. nih.govnih.gov

The unique electronic properties imparted by the bromine and difluoromethyl groups suggest that 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole could be a multi-target modulator. Future research should systematically explore this potential by:

Broad-Panel Screening: Testing the compound against large panels of pharmacologically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Rational Design of Multi-Target Ligands: If initial screenings reveal activity against multiple, disease-relevant targets (e.g., an enzyme and a receptor involved in the same cancer pathway), medicinal chemistry efforts can be directed to fine-tune the structure to optimize this multi-target profile. This approach is particularly promising for complex multifactorial diseases like neurodegenerative disorders and cancer. researchgate.net

Uncovering Novel Biological Targets and Mechanistic Pathways

While many benzisoxazoles are known to act on established targets, the specific substitution pattern of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole may confer affinity for entirely new biological molecules. A key unanswered question is what novel cellular pathways this compound might modulate.

Future investigations should move beyond candidate-based approaches and employ unbiased screening methods to identify novel targets:

Chemoproteomics: Using techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) to identify direct protein binding partners of the compound in complex biological samples (e.g., cell lysates or living cells).

Phenotypic Screening: Performing high-content imaging or other phenotypic screens to identify the effects of the compound on cellular morphology and function without a preconceived target. Hits from these screens can then be followed up with mechanistic studies to deconvolve the target pathway.

Targeting Protein-Protein Interactions (PPIs): Investigating whether the compound can act as a stabilizer or inhibitor of PPIs, an emerging and challenging class of drug targets. vu.nl

Advanced Bioimaging Applications and Diagnostics Development

Many heterocyclic scaffolds, including benzoxazoles, possess intrinsic fluorescent properties. nih.gov This opens up the possibility of developing 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole not just as a therapeutic, but also as a tool for diagnostics and bioimaging. Related heterocyclic structures like benzothiadiazoles have been successfully developed as fluorescent probes for imaging specific cellular components like mitochondria and lipid droplets. nih.gov

Future research should explore:

Photophysical Characterization: A thorough study of the absorption, emission, quantum yield, and photostability of the compound and its derivatives.

Development as a Fluorescent Probe: Modifying the core structure to enhance its fluorescent properties and to append targeting moieties that direct it to specific organelles or biomarkers within a cell.

Diagnostic Applications: If the compound is found to bind selectively to a biomarker of a disease (e.g., a protein overexpressed in cancer cells), it could be developed into a fluorescent probe for diagnostic assays or for use in fluorescence-guided surgery.

Challenges and Opportunities in Translating Academic Findings

The path from a promising compound in an academic lab to an approved clinical therapy is long, costly, and fraught with challenges, often referred to as the "valley of death." nih.gov For a novel entity like 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole, these hurdles are significant.

Key challenges include:

Manufacturing and Formulation: Scaling up a sustainable synthesis is a major hurdle. frontiersin.org Furthermore, developing a stable formulation with appropriate solubility and bioavailability for preclinical and clinical testing is a complex task.

Preclinical Safety and Efficacy: Rigorous testing in relevant animal models is required to establish proof-of-concept for efficacy and to identify potential toxicities. The lack of clear regulatory guidelines for novel scaffolds can complicate this process. frontiersin.org

Intellectual Property and Funding: Securing robust patent protection and attracting the substantial investment required for clinical trials is a major challenge for academic discoveries.

Opportunities to overcome these challenges lie in:

Academia-Industry Partnerships: Collaborations can provide access to the resources, expertise, and infrastructure needed to advance the compound through preclinical and clinical development.

Focus on Unmet Medical Needs: Targeting diseases with limited or no effective treatments can provide a clearer regulatory pathway and increase the likelihood of attracting funding.

Biomarker Development: Concurrently developing a biomarker to identify patient populations most likely to respond to the drug can de-risk clinical trials and pave the way for a personalized medicine approach.

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Details | Reference |

|---|---|---|

| Solvent | THF/Et3N (1:1) | |

| Temperature | 55°C (reflux) | |

| Catalyst Loading | 0.26 mmol PdCl2(PPh3)2 | |

| Reaction Time | 6–48 hours |

Basic: Which spectroscopic techniques are most effective for characterizing 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole?

Answer:

Critical techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹, C=N at ~1527 cm⁻¹) .

- NMR Spectroscopy : <sup>1</sup>H-NMR for proton environments (e.g., aromatic protons at δ 6.58–8.26 ppm) and <sup>13</sup>C-NMR for carbon backbone .

- Elemental Analysis : Validates purity and composition (e.g., C: 57.03%, H: 3.26%, N: 12.09%) .

Q. Table 2: Representative Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| IR (KBr) | 563 cm⁻¹ (C-Br), 1527 cm⁻¹ (C=N) | |

| <sup>1</sup>H-NMR | δ 9.81 (s, triazole), δ 2.48 (s, CH3) | |

| Elemental Analysis | C: 57.03%, H: 3.26%, N: 12.09% |

Advanced: How can researchers optimize the yield of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole under reflux conditions?

Answer:

Optimization strategies include:

- Catalyst Tuning : Adjust Pd/Cu ratios (e.g., 1:1 molar ratio of PdCl2(PPh3)2 to CuI) to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) at 120°C under nitrogen improve reaction homogeneity and rate .

- Inert Atmosphere : Use argon to prevent side reactions (e.g., oxidation of intermediates) .

Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Combine <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and MS to confirm molecular weight and fragmentation patterns .

- Chromatographic Purity Check : Use HPLC or TLC to rule out impurities affecting spectral clarity .

- Alternative Syntheses : Compare data from derivatives (e.g., bromo-fluoro analogs) to identify consistent trends .

Basic: What safety precautions are essential when handling brominated and fluorinated benzoxazole derivatives?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry methods aid in predicting the reactivity of 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole?

Answer:

- DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Advanced: What experimental approaches are suitable for studying the electronic effects of the difluoromethyl group?

Answer:

- Hammett Studies : Correlate substituent effects with reaction rates using σm/σp values .

- X-Ray Crystallography : Resolve bond angles and electron density distribution .

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior influenced by fluorine .

Basic: What are the critical steps in purifying 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole post-synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.